molecular formula C11H10ClF3N2O B1607636 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one CAS No. 339029-35-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one

Cat. No.: B1607636
CAS No.: 339029-35-5
M. Wt: 278.66 g/mol
InChI Key: MFRXLIMSOSAADJ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring, along with a piperidin-4-one moiety

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Piperidin-4-one Formation: The piperidin-4-one moiety is synthesized through cyclization reactions involving appropriate precursors, such as 4-piperidone hydrochloride.

Industrial production methods often involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids and palladium catalysts to form biaryl compounds.

Common reagents used in these reactions include bases like potassium carbonate (K2CO3), reducing agents like sodium borohydride (NaBH4), and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one can be compared with other halogenated pyridines and piperidin-4-one derivatives:

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the piperidin-4-one moiety, resulting in different reactivity and applications.

    1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine: Similar structure but without the ketone group, affecting its chemical properties and biological activity.

    Trifluoromethylpyridines: A broader class of compounds with varying substituents, each exhibiting unique chemical and biological properties.

The uniqueness of this compound lies in its combination of halogenation and trifluoromethylation, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRXLIMSOSAADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381230
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339029-35-5
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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